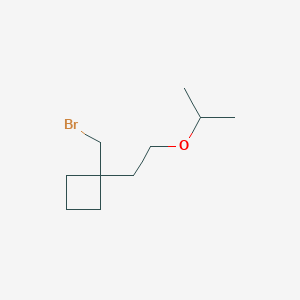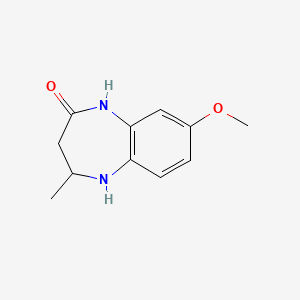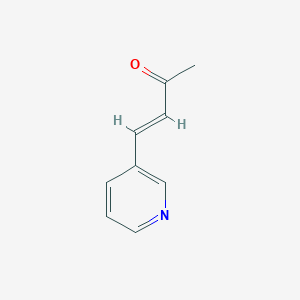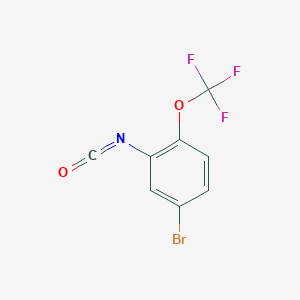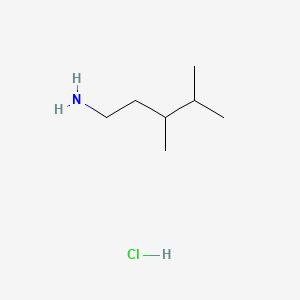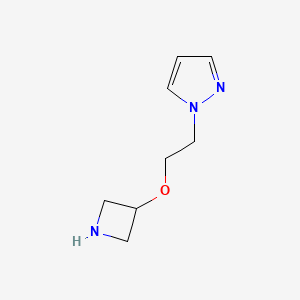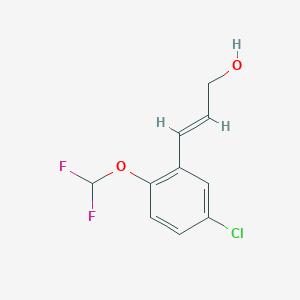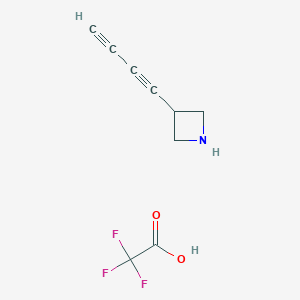
3-(Buta-1,3-diyn-1-yl)azetidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(buta-1,3-diyn-1-yl)azetidine; trifluoroacetic acid is a compound that combines the unique structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(buta-1,3-diyn-1-yl)azetidine typically involves the reaction of azetidine with buta-1,3-diyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where azetidine is reacted with a buta-1,3-diyne derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3-(buta-1,3-diyn-1-yl)azetidine may involve large-scale palladium-catalyzed coupling reactions, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(buta-1,3-diyn-1-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alkanes or alkenes, and substitution can result in various functionalized azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(buta-1,3-diyn-1-yl)azetidine has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of 3-(buta-1,3-diyn-1-yl)azetidine involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, potentially inhibiting their activity or modulating their function. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate
- benzyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate
Uniqueness
3-(buta-1,3-diyn-1-yl)azetidine is unique due to the presence of both the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and physical properties, such as increased acidity and enhanced reactivity, which are not observed in similar compounds. The trifluoroacetic acid moiety also contributes to the compound’s stability and solubility in various solvents, making it a versatile reagent in chemical synthesis and research applications.
Eigenschaften
Molekularformel |
C9H8F3NO2 |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
3-buta-1,3-diynylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H7N.C2HF3O2/c1-2-3-4-7-5-8-6-7;3-2(4,5)1(6)7/h1,7-8H,5-6H2;(H,6,7) |
InChI-Schlüssel |
LPUOXUJZDVVBQS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#CC1CNC1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)

![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
